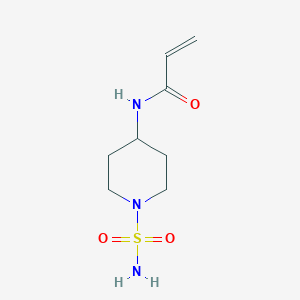

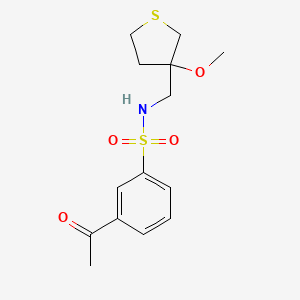

![molecular formula C18H21ClN2O B2887178 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-76-2](/img/structure/B2887178.png)

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride” is a derivative of imidazole. Imidazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are key components in many biologically important molecules .

Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a variety of chemical reactions, often serving as a catalyst or a coordinating ligand . The specific reactions that “1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride” can participate in would depend on its exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. Imidazole derivatives generally have high thermal stability and good solubility in polar solvents .Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those structurally related to "1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride," have been extensively studied for their corrosion inhibition properties on different metals. Research conducted by Gašparac, Martin, and Stupnišek-Lisac (2000) demonstrated that imidazole derivatives exhibit excellent inhibitory efficiency against copper corrosion in acidic environments. These studies highlighted the potential of imidazole compounds as effective corrosion inhibitors, with specific derivatives showing superior performance based on activation energies and adsorption thermodynamics on the metal surfaces (Gašparac, Martin, & Stupnišek-Lisac, 2000; Gašparac, Martin, Stupnišek-Lisac, & Mandić, 2000).

Environmental and Green Chemistry

Imidazole derivatives have found applications in green chemistry as catalysts and sensors. For instance, a basic ionic liquid derived from imidazole was utilized as an efficient and eco-friendly catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the role of imidazole derivatives in promoting chemical reactions without the need for harmful solvents (Ranu, Banerjee, & Roy, 2008). Additionally, imidazole-based chemosensors have been developed for the reversible detection of hazardous ions, such as cyanide and mercury, highlighting their significance in environmental monitoring and safety (Emandi, Flanagan, & Senge, 2018).

Organic Synthesis and Medicinal Chemistry

Imidazole and its derivatives play a crucial role in organic synthesis and medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds. Studies have explored the synthesis and pharmacological activities of benzimidazole derivatives, revealing their potential as compounds with antioxidant, antiaggregant, and spasmolytic actions (Anisimova et al., 2009).

Advanced Materials

Research on imidazole derivatives has extended into the development of advanced materials, including ionic liquids for CO2 capture and materials for electrochemical applications. Bates et al. (2002) introduced a task-specific ionic liquid based on imidazole that reacts reversibly with CO2, suggesting its utility in gas sequestration and environmental protection (Bates, Mayton, Ntai, & Davis, 2002).

Future Directions

Mechanism of Action

Target of Action

It’s known that imidazole derivatives can act as n-coordinated ligands .

Mode of Action

Imidazole derivatives are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . They can also act as N-coordinated ligands .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of applications, including the synthesis of cationic cyclodextrin used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .

Result of Action

Some imidazole-based compounds have been reported to display a broad spectrum of antibacterial activity .

properties

IUPAC Name |

1-[4-(3-methylphenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.ClH/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20;/h2-3,6-10,13-14H,4-5,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXVVWDZDWSPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)